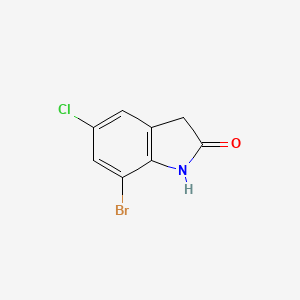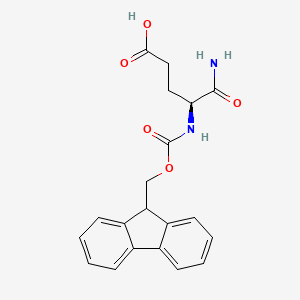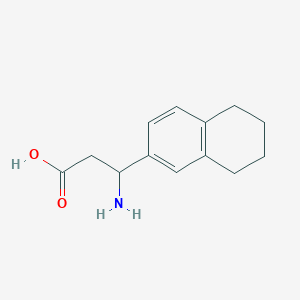
Silane, (isocyanatomethyl)trimethoxy-
Vue d'ensemble
Description
Silane, (isocyanatomethyl)trimethoxy- is an organosilicon compound that features both isocyanate and methoxy functional groups. This compound is often used as a coupling agent and in surface modification applications due to its ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (isocyanatomethyl)trimethoxy- typically involves the reaction of trimethoxysilane with an isocyanate-containing compound. One common method is the reaction of trimethoxysilane with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Silane, (isocyanatomethyl)trimethoxy- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove any impurities and obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (isocyanatomethyl)trimethoxy- undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and urethane derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Addition Reactions: Commonly performed with amines or alcohols under mild conditions.
Major Products
Hydrolysis and Condensation: Formation of siloxane networks.
Addition Reactions: Formation of urea and urethane derivatives.
Applications De Recherche Scientifique
Silane, (isocyanatomethyl)trimethoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and the development of medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance and durability.
Mécanisme D'action
The mechanism of action of Silane, (isocyanatomethyl)trimethoxy- involves the formation of strong covalent bonds with both organic and inorganic substrates. The isocyanate group reacts with nucleophiles to form stable urea or urethane linkages, while the methoxy groups hydrolyze to form silanol groups that can condense to form siloxane bonds. These reactions result in the formation of robust networks that enhance the material properties of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Lacks the isocyanate group and primarily used for forming siloxane networks.
(3-Isocyanatopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups, leading to different hydrolysis and condensation behaviors.
Uniqueness
Silane, (isocyanatomethyl)trimethoxy- is unique due to the presence of both isocyanate and methoxy functional groups, which allows it to participate in a wider range of chemical reactions and form stronger bonds with various substrates compared to other silanes.
Propriétés
IUPAC Name |
isocyanatomethyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4Si/c1-8-11(9-2,10-3)5-6-4-7/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFPECUQGPJPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CN=C=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621129 | |
| Record name | (Isocyanatomethyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78450-75-6 | |
| Record name | (Isocyanatomethyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Isocyanatomethyl)(trimethoxy) silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


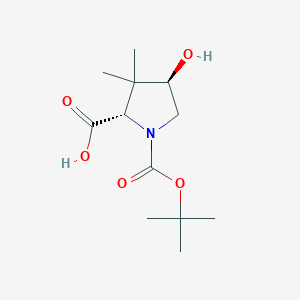
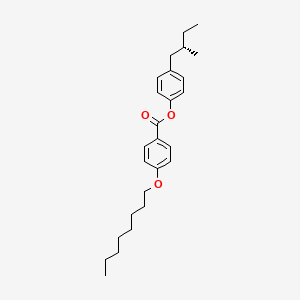
![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)
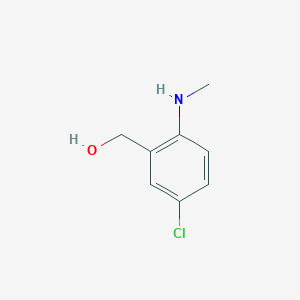


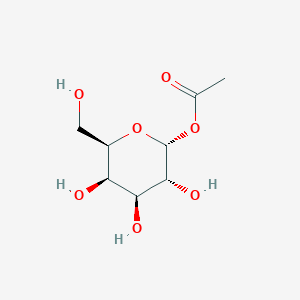

![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)

